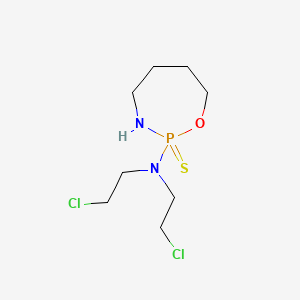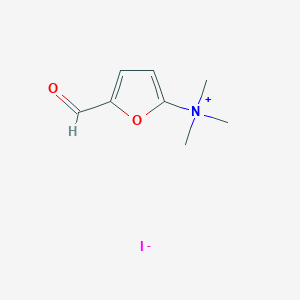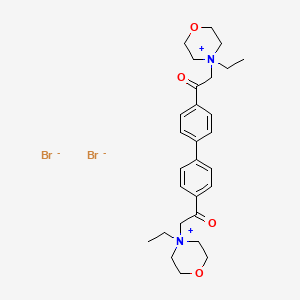
4,4'-(4,4'-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is a chemical compound known for its neuromuscular blocking properties. It has been studied for its effects on various biological systems, particularly in pharmacology and neurobiology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide typically involves the reaction of biphenylene derivatives with oxoethylene and ethylmorpholinium bromide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures are implemented to monitor the concentration of reactants and the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced biphenylene derivatives.
Substitution: Formation of substituted biphenylene derivatives.
Applications De Recherche Scientifique
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use as a neuromuscular blocking agent in anesthesia.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects by interacting with cholinergic receptors at the neuromuscular junction. It inhibits the release of acetylcholine, leading to neuromuscular blockade. This action is mediated through its binding to the junctional cholinergic receptor, preventing the transmission of nerve impulses to muscles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(di-2-ethoxyethyl)dimethylammonium bromide
- 4,4’-Biphenylene-bis-(2-oxoethylene)-bis-(2,2-diethoxyethyl)dimethylammonium bromide)
Uniqueness
4,4’-(4,4’-Biphenylene)bis(2-oxoethylene)bis(4-ethylmorpholinium) dibromide is unique due to its specific structure, which allows it to interact with cholinergic receptors in a distinct manner. This results in a more potent neuromuscular blocking effect compared to similar compounds .
Propriétés
Numéro CAS |
78186-42-2 |
|---|---|
Formule moléculaire |
C28H38Br2N2O4 |
Poids moléculaire |
626.4 g/mol |
Nom IUPAC |
2-(4-ethylmorpholin-4-ium-4-yl)-1-[4-[4-[2-(4-ethylmorpholin-4-ium-4-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-3-29(13-17-33-18-14-29)21-27(31)25-9-5-23(6-10-25)24-7-11-26(12-8-24)28(32)22-30(4-2)15-19-34-20-16-30;;/h5-12H,3-4,13-22H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
JWTRBDKLNYEGBO-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1(CCOCC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCOCC4)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


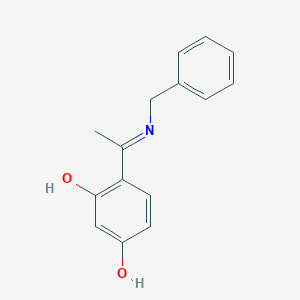
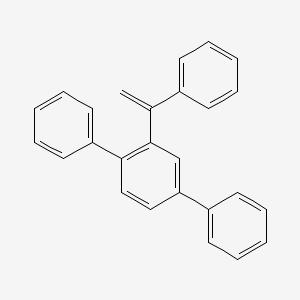
![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
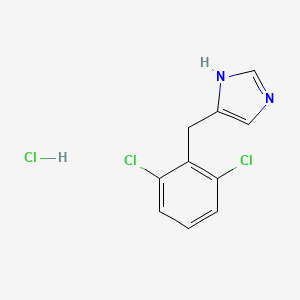
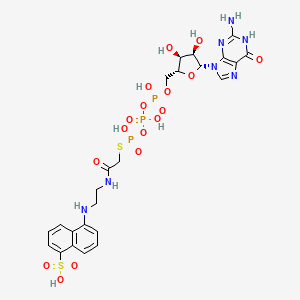
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
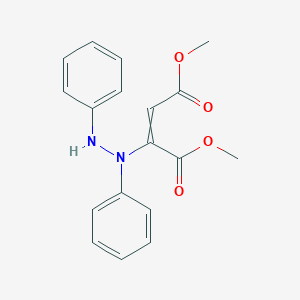
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)

